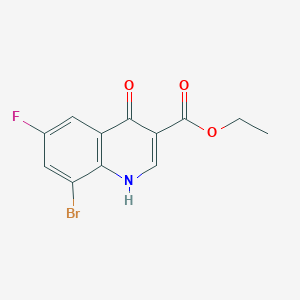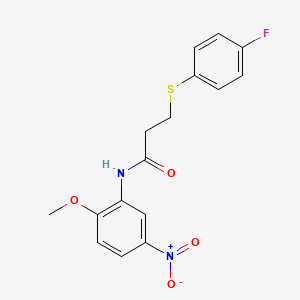![molecular formula C14H16N2O B2828385 4-[(3-Methoxyazetidin-1-yl)methyl]quinoline CAS No. 2097893-94-0](/img/structure/B2828385.png)
4-[(3-Methoxyazetidin-1-yl)methyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(3-Methoxyazetidin-1-yl)methyl]quinoline” is a chemical compound that contains an azetidine ring and a quinoline ring. Azetidine is a four-membered heterocyclic ring with one nitrogen atom, and quinoline is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Activity
Quinoline derivatives have been studied extensively for their potential antibacterial and antimicrobial properties. For example, novel 8-hydroxy quinoline-based derivatives were synthesized and shown to possess anti-inflammatory, analgesic, and antimicrobial activities, with some compounds demonstrating significant inhibition against gram-negative microorganisms compared to standard drugs like Ampicillin (Alam et al., 2011). Similarly, azetidinyl-quinolines and thiazolidinylquinolines were synthesized and found to exhibit promising antibacterial activity against various bacterial strains (Sharma & Saxena, 2014).
Luminescent Materials and Crystal Growth
Quinoline-triazoles have been prepared and used as model compounds to explore the relationship between lattice hydrogen-bonding interaction and crystal growth direction. These compounds showed significant thermal stability and luminescent properties, making them suitable for material science applications (Bai, Young, & Hor, 2017).
Anticancer Activities
Quinoline derivatives have also been identified as potential anticancer agents. For instance, quinolin-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines were synthesized and evaluated for their antimycobacterial activity, showing potential as lead molecules for further investigation in cancer research (Thomas et al., 2011). Moreover, a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed with anticancer activity in mind, demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Corrosion Inhibitors
Quinoline and its derivatives have been highlighted as effective anticorrosive materials. Their ability to form stable chelating complexes with surface metallic atoms makes them suitable for use as corrosion inhibitors, offering a green alternative to traditional anticorrosive agents (Verma, Quraishi, & Ebenso, 2020).
Eigenschaften
IUPAC Name |
4-[(3-methoxyazetidin-1-yl)methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-12-9-16(10-12)8-11-6-7-15-14-5-3-2-4-13(11)14/h2-7,12H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWHLZFSLBDPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)CC2=CC=NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2828302.png)

![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2828306.png)
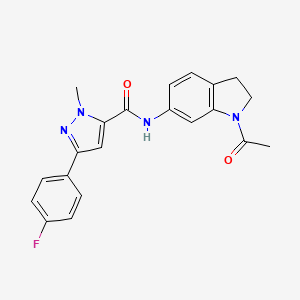
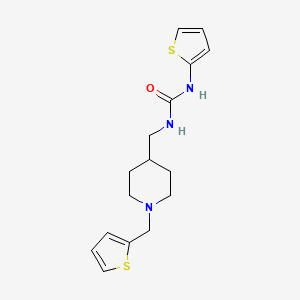
![1-[2-(Trifluoromethyl)benzyl]guanidine](/img/structure/B2828311.png)
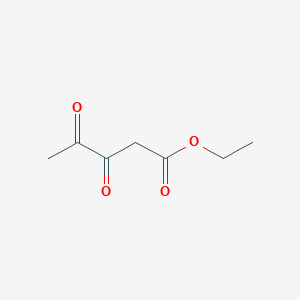
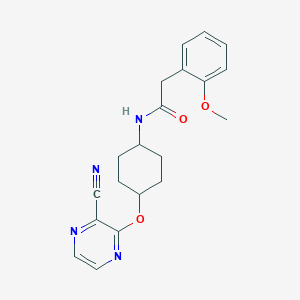

![1-[(3,4-Dimethoxyphenyl)sulfonyl]proline](/img/structure/B2828318.png)
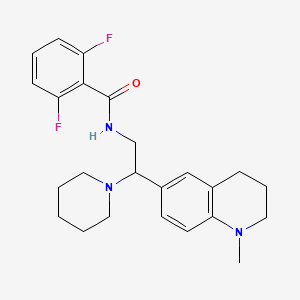
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2828321.png)
